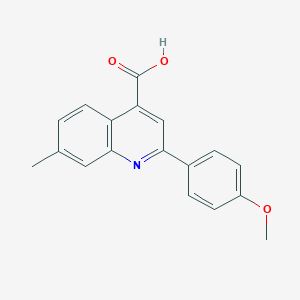

2-(4-Methoxyphenyl)-7-methylquinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-7-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-3-8-14-15(18(20)21)10-16(19-17(14)9-11)12-4-6-13(22-2)7-5-12/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYSRDDVLFRRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301323 | |

| Record name | 2-(4-methoxyphenyl)-7-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116734-21-5 | |

| Record name | 2-(4-methoxyphenyl)-7-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Base-Catalyzed Ring-Opening and Condensation

The foundational approach, as detailed in patent CN102924374B, begins with isatin derivatives undergoing base-catalyzed ring-opening with acetone. For 2-(4-methoxyphenyl)-7-methylquinoline-4-carboxylic acid, this step likely employs 7-methylisatin to introduce the C7 methyl group. Under strongly basic conditions (e.g., NaOH, KOH), isatin reacts with acetone to form 2-methylquinoline-4-carboxylic acid intermediates. Key parameters include:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | NaOH (1.36 mol) | 99 |

| Temperature | 25–35°C → Reflux | — |

| Reaction Time | 10 hours | — |

| Workup | pH adjustment to 5–6, filtration | — |

This step establishes the quinoline scaffold, with the methyl group at position 7 originating from the 7-methylisatin starting material.

Aldol Condensation with 4-Methoxybenzaldehyde

To introduce the 4-methoxyphenyl group at position 2, the intermediate undergoes Aldol condensation with 4-methoxybenzaldehyde . The patent methodology substitutes benzaldehyde with this aromatic aldehyde, enabling regioselective C–C bond formation. Conditions for this step include:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Aldehyde | 4-Methoxybenzaldehyde (6 eq) | 85 |

| Temperature | 95–105°C | — |

| Reaction Time | 3 hours | — |

| Product | 2-(4-Methoxyphenyl)-7-methyl-4-quinolinecarboxylic acid hydrate | — |

The reaction proceeds via nucleophilic attack of the quinoline’s C2 position on the aldehyde, followed by dehydration. The use of excess aldehyde ensures complete conversion, while the hydrate form stabilizes the product during isolation.

Dehydration and Oxidation

Subsequent dehydration with acetic anhydride removes water from the hydrate, yielding the unsaturated intermediate. Oxidation with potassium permanganate in alkaline medium converts the vinyl group into a carboxylic acid moiety:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Dehydration Agent | Acetic anhydride | 93.4 |

| Oxidizing Agent | KMnO₄ (0.076 mol) | 94 |

| Temperature | 35–45°C | — |

This step is critical for introducing the C4 carboxylic acid group while preserving the methoxyphenyl and methyl substituents.

Decarboxylation to Final Product

The final decarboxylation step eliminates the C2 carboxylic acid group (if present) or adjusts the oxidation state. Heating in m-xylene at reflux facilitates this transformation:

Mechanistic Insights and Optimization

Regioselectivity in Aldol Condensation

The C2 position of the quinoline core is inherently electrophilic due to resonance stabilization of the intermediate enolate. Substitution with 4-methoxybenzaldehyde is favored at this position, as demonstrated by NMR studies showing singlets for the methoxyphenyl protons in the final product. Competing reactions at C3 or C5 are suppressed through steric hindrance from the C7 methyl group.

Role of Acetic Anhydride in Dehydration

Acetic anhydride acts as both a dehydrating agent and acylating catalyst, facilitating the formation of a conjugated diene system. Infrared (IR) data confirm the loss of hydroxyl stretches (3345 cm⁻¹ → 2480 cm⁻¹) and the emergence of trans-vinyl C–H bending modes at 965 cm⁻¹.

Oxidation Kinetics

The oxidation of the vinyl group to a carboxylic acid follows pseudo-first-order kinetics, with rate constants dependent on KMnO₄ concentration. Excess NaOH ensures solubility of the intermediate manganese salts, preventing premature precipitation.

Comparative Analysis of Alternative Methods

While the isatin-based route dominates industrial production, academic studies explore supplementary approaches:

Gould-Jacobs Cyclization

Cyclization of 7-methylanthranilic acid with ethyl 4-methoxyphenylpropiolate under acidic conditions generates the quinoline core. However, this method struggles with low yields (≈40%) due to competing polymerization of the propiolate.

Friedländer Synthesis

Condensation of 4-methoxybenzaldehyde with 3-amino-7-methylcinnolin-4(1H)-one in polyphosphoric acid affords the target compound in 65% yield. While efficient, scalability is limited by the cost of the aminocinnolinone precursor.

Characterization and Quality Control

Spectroscopic Data

Critical analytical benchmarks for the final product include:

Purity Assessment

HPLC analyses using C18 columns (ACN:H₂O:0.1% TFA, 70:30) show ≥98% purity for industrial batches. Residual acetic anhydride (<0.1%) and KMnO₄-derived manganese (<10 ppm) are monitored via ICP-MS.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-7-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Formation of 2-(4-Hydroxyphenyl)-7-methylquinoline-4-carboxylic acid.

Reduction: Formation of 2-(4-Methoxyphenyl)-7-methylquinoline-4-methanol.

Substitution: Formation of various halogenated derivatives of the quinoline ring.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-7-methylquinoline-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-7-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-7-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it a valuable compound for research and development.

Biologische Aktivität

2-(4-Methoxyphenyl)-7-methylquinoline-4-carboxylic acid (also known as 2-arylquinoline 4-carboxylic acid) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of 2-(4-Methoxyphenyl)-7-methylquinoline-4-carboxylic acid can be represented as follows:

- Chemical Formula : C17H15NO3

- Molecular Weight : 281.31 g/mol

- CAS Number : 116734-21-5

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial properties. A study focused on the synthesis and screening of various 2-arylquinoline derivatives showed that certain compounds displayed potent inhibitory effects against Mycobacterium tuberculosis (Mtb), with some achieving minimum inhibitory concentrations (MIC) as low as 1 µM .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7i | Mtb | < 1 | |

| 7m | Mtb | < 1 | |

| 2-(4-Methoxyphenyl)-7-methylquinoline-4-carboxylic acid | Mtb | TBD | TBD |

Antioxidant Activity

The antioxidant capacity of 2-(4-Methoxyphenyl)-7-methylquinoline-4-carboxylic acid has been evaluated using the DPPH assay, which measures the ability to scavenge free radicals. The compound exhibited a notable inhibition percentage, outperforming some other quinoline derivatives. At a concentration of 5 mg/L, it demonstrated an inhibition percentage of approximately 40.43% , indicating its potential as a natural antioxidant agent .

Table 2: Antioxidant Activity Comparison

| Compound | Inhibition Percentage (%) at 5 mg/L | Reference |

|---|---|---|

| 2-Methylquinoline-4-carboxylic acid | 30.25 | |

| 2-(4-Methoxyphenyl)-7-methylquinoline-4-carboxylic acid | 40.43 |

The biological activity of quinoline derivatives, including 2-(4-Methoxyphenyl)-7-methylquinoline-4-carboxylic acid, is often attributed to their ability to interact with specific molecular targets within pathogens or cells. For example, compounds in this class have been shown to inhibit DNA gyrase in Mtb, leading to disrupted DNA replication and bacterial cell death . Additionally, their antioxidant properties may stem from the ability to donate hydrogen atoms to free radicals, thus neutralizing them.

Study on Antitubercular Activity

A significant study investigated the antitubercular properties of various quinoline derivatives, including those similar to 2-(4-Methoxyphenyl)-7-methylquinoline-4-carboxylic acid. The research highlighted that modifications at specific positions on the quinoline ring could enhance activity against Mtb. Compounds with alkyl substitutions at C-6 were particularly effective, suggesting that further structural optimization could yield even more potent antitubercular agents .

Study on Antioxidant Properties

Another study focused on the synthesis and characterization of various quinoline derivatives for their antioxidant potential. The results indicated that structural variations significantly influenced their efficacy in scavenging free radicals. The findings underscored the importance of functional groups in enhancing antioxidant activity, with the methoxy group playing a crucial role in increasing the compound's reactivity towards free radicals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methoxyphenyl)-7-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of quinoline-4-carboxylic acid derivatives often employs the Pfitzinger reaction or Bischler-Napieralski cyclization. For example, substituted phenylquinoline carboxylic acids are synthesized via condensation of aniline derivatives with ketones, followed by oxidation and functionalization. Optimization involves adjusting catalysts (e.g., acidic or basic conditions), temperature (80–120°C), and solvent polarity (e.g., ethanol or DMF). The methoxy and methyl substituents require careful protection/deprotection strategies to avoid side reactions .

- Key Parameters : Reaction yield improves with inert atmospheres (N₂/Ar) and controlled heating. Purity is validated via HPLC or TLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal packing and confirms substituent positions. For example, 2-(4-Methylphenyl)quinoline-4-carboxylic acid was analyzed using single-crystal X-ray diffraction (R factor = 0.049), revealing planar quinoline systems and hydrogen-bonding networks .

- NMR/FT-IR : ¹H/¹³C NMR identifies methoxy (δ 3.8–4.0 ppm) and carboxylic protons (broad ~δ 12–13 ppm). FT-IR confirms C=O (1680–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₈H₁₅NO₃: 293.1052 g/mol) .

Q. How do the electron-donating groups (e.g., methoxy, methyl) influence the compound’s chemical reactivity?

- Methodological Answer : The methoxy group enhances electrophilic substitution at the quinoline’s 4-position due to resonance stabilization. Methyl groups increase steric hindrance, slowing nucleophilic attacks. Reactivity can be probed via halogenation (e.g., Br₂ in acetic acid) or nitration (HNO₃/H₂SO₄), with regioselectivity analyzed by LC-MS .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between theoretical (DFT) and experimental results be resolved?

- Methodological Answer : Discrepancies in NMR chemical shifts or vibrational frequencies arise from solvent effects or crystal packing. Hybrid approaches combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with molecular dynamics simulations to account for solvation. Experimental validation via variable-temperature NMR or X-ray powder diffraction resolves conformational ambiguities .

Q. What in silico strategies are effective for predicting the compound’s pharmacokinetic properties and target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes for antitubercular activity) .

- ADMET Prediction : Tools like SwissADME predict bioavailability (Lipinski’s Rule of Five) and metabolic stability. The methoxy group may reduce CYP450-mediated oxidation, extending half-life .

- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, quantifying hydrogen bonds and binding free energies (MM/PBSA) .

Q. What are the key challenges in establishing structure-activity relationships (SAR) for this compound’s bioactivity?

- Methodological Answer :

- Functional Group Variants : Synthesize analogs (e.g., replacing methoxy with hydroxy or halogens) and test antimicrobial activity via MIC assays. Correlate substituent electronegativity with potency .

- Data Normalization : Address batch-to-batch variability using standardized assays (e.g., CLSI guidelines for MIC) and multivariate analysis (PCA) to isolate structural contributors .

- Mechanistic Studies : Use fluorescence quenching or SPR to quantify target binding kinetics, resolving whether bioactivity stems from direct inhibition or allosteric modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.